MRT67307

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand for Protein Crystallography:

N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide, also known as 1FV, is a small molecule identified as a ligand for protein crystallography.

Ligands are molecules that bind specifically to a protein of interest. Studying protein-ligand interactions is crucial for understanding protein function and developing new drugs. 1FV has been identified to bind to a specific protein, but its precise function and potential applications are yet to be elucidated. This information can be found in the Protein Data Bank (PDB) entry 4iwq [, ].

Potential for Future Research:

While the specific function of 1FV is unknown, its identification as a ligand suggests potential for future research in several areas:

- Understanding protein function: By studying how 1FV interacts with the protein, researchers may gain insights into the protein's normal function and potential roles in cellular processes.

- Drug discovery: If the protein targeted by 1FV is implicated in disease, 1FV could serve as a starting point for developing new drugs that target the protein and modulate its activity.

- Chemical biology: 1FV's structure and properties could be further investigated to understand its binding capabilities and potential for use as a tool in chemical biology studies.

MRT67307 is a small-molecule compound recognized primarily for its role as a selective inhibitor of various kinases, particularly TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon). It is classified as a serine/threonine protein kinase inhibitor, with an emphasis on its ability to modulate autophagy by inhibiting ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2. MRT67307 has garnered attention in the field of cancer research and immunology due to its potential therapeutic applications in targeting autophagy-related pathways that are often exploited by cancer cells for survival and growth .

MRT67307 functions primarily through the inhibition of kinase activity, which impacts several signaling pathways. The compound has been shown to prevent the phosphorylation of key substrates involved in autophagy and immune responses. For instance, it inhibits the phosphorylation of IRF3 (interferon regulatory factor 3), leading to reduced expression of interferon-stimulated genes . The chemical structure of MRT67307 allows it to bind selectively to the ATP-binding sites of the target kinases, effectively blocking their enzymatic activity.

MRT67307 exhibits significant biological activity by inhibiting ULK1 and ULK2, which are crucial for the initiation of autophagy. In cellular assays, MRT67307 has demonstrated an IC50 value of approximately 19 nM for TBK1 and 160 nM for IKKε, indicating strong potency against these targets . The compound's ability to block autophagic flux has been confirmed through studies showing that it reduces levels of LC3-II, a marker for autophagy, in response to nutrient deprivation conditions . Furthermore, MRT67307 has been implicated in modulating inflammatory responses due to its effects on TBK1/IKKε signaling pathways.

The synthesis of MRT67307 involves several steps typical for small-molecule drug development. While specific synthetic routes are proprietary, general methods include:

- Formation of Key Intermediates: Utilizing standard organic reactions such as amination and alkylation.

- Purification: Employing techniques like chromatography to isolate the desired compound.

- Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity.

The hydrochloride salt form of MRT67307 is often produced to enhance solubility and stability .

MRT67307 is primarily used in research settings to explore its effects on autophagy and inflammation. Its applications include:

- Cancer Research: Investigating how inhibition of ULK1 affects tumor growth and survival strategies in cancer cells.

- Immunology: Studying the modulation of immune responses through TBK1/IKKε pathways.

- Neurodegenerative Diseases: Exploring potential therapeutic effects in conditions characterized by dysregulated autophagy.

Interaction studies have shown that MRT67307 selectively inhibits several kinases beyond TBK1 and IKKε, including MARK1-4 (Microtubule Affinity Regulating Kinases) and NUAK1 (AMP-activated protein kinase-related kinase). These interactions suggest a broader impact on cellular signaling pathways involved in metabolism and cytoskeletal dynamics . The specificity profile indicates that while MRT67307 can inhibit multiple kinases, it retains a particular affinity for its primary targets.

MRT67307 shares structural and functional similarities with other kinase inhibitors but stands out due to its selective targeting of ULK1/ULK2 alongside TBK1/IKKε. Here are some similar compounds:

| Compound Name | Target Kinases | IC50 Values (nM) | Unique Features |

|---|---|---|---|

| MRT68921 | ULK1/ULK2 | ~50 | Similar structure; less potent than MRT67307 |

| SBI-0206965 | ULK1 | ~100 | More selective towards ULK1 only |

| GSK2656157 | TBK1 | ~30 | Focused on TBK1 with different mechanism |

| DAPK Inhibitors | Death-associated protein kinases | Varies | Diverse targets but not specific to autophagy |

MRT67307's unique combination of inhibiting both ULK1/ULK2 and TBK1/IKKε makes it particularly valuable in studies targeting autophagic processes and inflammatory responses .

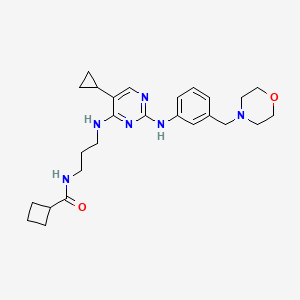

MRT67307 is a synthetic small-molecule kinase inhibitor with the chemical name N-[3-[[5-cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride . Its molecular formula is C₂₆H₃₆N₆O₂·xHCl, with a free base molecular weight of 464.60 g/mol and a hydrochloride salt molecular weight of 537.52 g/mol . The compound’s structure features a pyrimidine core substituted with cyclopropyl, morpholinomethyl, and cyclobutanecarboxamide groups (Figure 1). Key identifiers include:

- CAS Registry Number: 1190378-57-4 (free base)

- InChIKey: UKBGBACORPRCGG-UHFFFAOYSA-N

- SMILES:

O=C(C1CCC1)NCCCNC2=C(C3CC3)C=NC(NC4=CC(CN5CCOCC5)=CC=C4)=N2

The structural design optimizes binding to kinase ATP pockets, particularly targeting the hinge region through hydrogen bonding with conserved residues like Cys89 in TBK1 .

Synthetic Pathways and Optimization Strategies

MRT67307 is synthesized via a modular approach using 2,4-dichloropyrimidine as the central scaffold (Scheme 1) . Key steps include:

- Nucleophilic Aromatic Substitution: Introduction of cyclopropyl and aniline substituents at the 5- and 2-positions, respectively.

- Side-Chain Functionalization: Addition of a propylamine-linked cyclobutanecarboxamide group at the 4-position .

- Salt Formation: Conversion to the hydrochloride salt for improved solubility .

Optimization Challenges:

- Selectivity: Early analogs exhibited off-target activity against PDK1 and JAK2. Introducing a cyclopropyl group at the 5-position reduced steric clashes with gatekeeper residues (e.g., Met86 in TBK1) .

- Yield Improvement: Iterative displacement reactions using polar aprotic solvents (e.g., DMF) increased stepwise yields to >70% .

Key Intermediate:

| Step | Reagent | Product | Yield |

|---|---|---|---|

| 1 | 2,4-dichloropyrimidine + cyclopropylamine | 5-cyclopropyl-2-chloropyrimidine | 85% |

| 2 | 3-(morpholinomethyl)aniline | 2-anilino intermediate | 78% |

| 3 | N-(3-aminopropyl)cyclobutanecarboxamide | Final product (free base) | 65% |

Physicochemical Properties Analysis

MRT67307 exhibits the following properties:

- Solubility: 15 mg/mL in water (free base); >23.3 mg/mL in DMSO .

- Stability: Stable at -20°C for >3 years; degrades by 10% after 6 months at 25°C .

- Purity: ≥95% by ultra-high-performance liquid chromatography (UHPLC) .

Partition Coefficient: Calculated logP (cLogP) = 3.2, indicating moderate lipophilicity .

Ionization: pKa = 8.1 (tertiary amine), facilitating protonation under physiological conditions .

Spectroscopic Data:

Batch-Specific Variability and Quality Control Protocols

MRT67307 production involves rigorous quality control to ensure consistency:

Batch Variability Factors:

- Hydration State: Molecular weight varies slightly (464.60–537.52 g/mol) depending on HCl content .

- Crystallinity: Polymorphic forms may affect dissolution rates .

Quality Control Tests:

- Purity Assessment:

- Functional Testing:

- Contaminant Screening:

MRT67307 represents a potent dual inhibitor specifically targeting TANK-binding kinase 1 and I-kappa-B kinase epsilon, demonstrating exceptional selectivity for these two closely related kinases [1] [7]. The compound exhibits remarkable potency against TBK1 with an IC50 value of 19 nanomolar when assayed at 0.1 millimolar ATP concentration, establishing it as one of the most potent TBK1 inhibitors reported in the literature [1] [15] [16]. For IKKε inhibition, MRT67307 demonstrates an IC50 value of 160 nanomolar under identical assay conditions, representing approximately 8-fold lower potency compared to TBK1 but still maintaining substantial inhibitory activity [1] [15] [16].

The dual inhibition profile of MRT67307 against these kinases is particularly significant due to the structural and functional similarities between TBK1 and IKKε, both of which serve as critical mediators in interferon regulatory factor 3 phosphorylation and subsequent interferon-stimulated gene expression [1] [7]. Unlike its structural predecessor BX795, MRT67307 demonstrates dramatically improved potency, with the IC50 against TBK1 being approximately 50-fold more potent than BX795's reported 1 micromolar inhibition constant [28]. This enhanced potency translates to improved cellular activity, as MRT67307 effectively prevents the phosphorylation of interferon regulatory factor 3 and blocks the production of interferon-β in bone marrow-derived macrophages at concentrations as low as 2 micromolar [16] [17].

Importantly, MRT67307 exhibits exceptional selectivity over the canonical IKK kinases, showing no measurable inhibition of IKKα or IKKβ even at concentrations up to 10 micromolar [1] [16] [17]. This selectivity profile distinguishes MRT67307 from many other kinase inhibitors and ensures that its biological effects are specifically mediated through TBK1 and IKKε inhibition rather than through interference with the canonical nuclear factor-κB signaling pathway [1] [17].

Secondary Targets: ULK1/2, MARK1-4, SIK, and NUAK1 Inhibition

Beyond its primary targets, MRT67307 demonstrates significant inhibitory activity against several secondary kinase targets, most notably the UNC-51-like autophagy activating kinases [9] [10]. The compound potently inhibits ULK1 with an IC50 of 45 nanomolar and ULK2 with an IC50 of 38 nanomolar, establishing it as one of the most potent ULK kinase inhibitors available for research applications [9] [10] [25]. These IC50 values are particularly noteworthy as they approach the potency observed against the primary target TBK1, suggesting that ULK1 and ULK2 inhibition may contribute significantly to the cellular phenotypes observed with MRT67307 treatment [9] [10].

The microtubule affinity-regulating kinase family represents another major class of secondary targets for MRT67307 [3] [8] [12]. The compound inhibits MARK1 with an IC50 of 27 nanomolar, MARK2 with an IC50 of 52 nanomolar, MARK3 with an IC50 of 36 nanomolar, and MARK4 with an IC50 of 41 nanomolar [3] [8] [12]. These values demonstrate consistent potency across all four MARK family members, with MARK1 showing the highest sensitivity to inhibition [3] [8] [12]. The consistent inhibition of MARK kinases by MRT67307 likely contributes to its effects on cellular metabolism and protein phosphorylation networks beyond its primary interferon signaling targets [11] [12].

Salt-inducible kinases constitute another significant class of secondary targets for MRT67307 [3] [8] [11]. The compound inhibits SIK1 with an IC50 of 250 nanomolar, SIK2 with an IC50 of 67 nanomolar, and SIK3 with an IC50 of 430 nanomolar [3] [8] [11]. Among the SIK family members, SIK2 demonstrates the highest sensitivity to MRT67307 inhibition, with potency approaching that observed against the primary targets [3] [8] [11]. The inhibition of SIK kinases by MRT67307 has been directly linked to the compound's ability to enhance anti-inflammatory cytokine production, particularly interleukin-10, in macrophages exposed to bacterial lipopolysaccharide [11] [12].

NUAK family SNF1-like kinase 1 represents an additional secondary target, with MRT67307 demonstrating an IC50 of 230 nanomolar against this enzyme [3] [8] [12]. This level of inhibition places NUAK1 among the more sensitive secondary targets of MRT67307, though still considerably less potent than the primary TBK1 and IKKε targets [3] [8] [12].

| Kinase Target | IC50 (nM) | Classification | Reference |

|---|---|---|---|

| TBK1 | 19 | Primary | [1] [15] [16] |

| IKKε | 160 | Primary | [1] [15] [16] |

| ULK1 | 45 | Secondary | [9] [10] |

| ULK2 | 38 | Secondary | [9] [10] |

| MARK1 | 27 | Secondary | [3] [8] [12] |

| MARK2 | 52 | Secondary | [3] [8] [12] |

| MARK3 | 36 | Secondary | [3] [8] [12] |

| MARK4 | 41 | Secondary | [3] [8] [12] |

| SIK1 | 250 | Secondary | [3] [8] [11] |

| SIK2 | 67 | Secondary | [3] [8] [11] |

| SIK3 | 430 | Secondary | [3] [8] [11] |

| NUAK1 | 230 | Secondary | [3] [8] [12] |

Selectivity Screening Against 108-Kinase Panel

Comprehensive kinase selectivity profiling of MRT67307 against a panel of 108 kinases reveals a relatively focused inhibition profile with distinct primary and secondary target classes [24]. The screening data demonstrates that MRT67307 achieves greater than 50% inhibition against approximately 37% of the tested kinases, indicating moderate to high selectivity within the kinome [24]. The most potently inhibited kinases align closely with the previously characterized primary and secondary targets, validating the specificity profile determined through individual IC50 measurements [24].

Within the highly inhibited kinase subset, TBK1 shows the most dramatic inhibition with only 12% residual activity remaining at the screening concentration, consistent with its status as the most potent target of MRT67307 [24]. IKKε demonstrates 34% residual activity, confirming its position as a primary target but with lower potency than TBK1 [24]. The MARK family kinases show consistent and potent inhibition, with MARK3 retaining only 15% activity, MARK1 retaining 16% activity, MARK2 retaining 27% activity, and MARK4 retaining 33% activity [24].

Among the secondary targets, several kinases demonstrate intermediate levels of inhibition that correlate with their established IC50 values [24]. JAK2 shows 41% residual activity, MLK1 shows 40% residual activity, and MELK retains 43% activity, all falling within the moderate inhibition range [24]. NUAK1 demonstrates 47% residual activity, placing it at the threshold of the highly inhibited category [24].

Importantly, the selectivity screening confirms the absence of significant activity against many major kinase families [24]. The canonical IKK kinases show minimal inhibition, with IKKβ retaining 115% activity, actually showing slight activation rather than inhibition [24]. Protein kinase A, protein kinase B isoforms, glycogen synthase kinase 3β, and the extracellular signal-regulated kinases all retain greater than 90% activity, demonstrating excellent selectivity over these critical cellular signaling kinases [24]. Similarly, the p38 mitogen-activated protein kinases, c-Jun N-terminal kinases, and cyclin-dependent kinase 2 show minimal inhibition, indicating that MRT67307 does not significantly interfere with cell cycle progression or stress-activated protein kinase pathways [24].

| Kinase | % Activity Remaining | Inhibition Category |

|---|---|---|

| TBK1 | 12 | Highly Inhibited |

| MARK3 | 15 | Highly Inhibited |

| MARK1 | 16 | Highly Inhibited |

| MARK2 | 27 | Highly Inhibited |

| MARK4 | 33 | Highly Inhibited |

| IKKε | 34 | Highly Inhibited |

| MLK1 | 40 | Moderately Inhibited |

| JAK2 | 41 | Moderately Inhibited |

| MELK | 43 | Moderately Inhibited |

| NUAK1 | 47 | Moderately Inhibited |

| IKKβ | 115 | Not Inhibited |

| PKA | 90 | Not Inhibited |

| ERK1 | 105 | Not Inhibited |

| ERK2 | 111 | Not Inhibited |

| p38α MAPK | 100 | Not Inhibited |

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of MRT67307 and related pyrimidine-based kinase inhibitors reveal critical molecular determinants for kinase selectivity and potency [13] [14] [19] [20]. MRT67307 belongs to the 2,4-diaminopyrimidine class of kinase inhibitors and shares structural features with other TBK1-targeting compounds such as BX795 and BX912, but incorporates specific modifications that enhance both potency and selectivity [13] [20].

The core pyrimidine scaffold of MRT67307 maintains essential hinge-binding interactions through the N1 nitrogen of the pyrimidine ring and the amino group at the 2-position, which form critical hydrogen bonds with the kinase hinge region [14] [19] [20]. Crystallographic studies comparing MRT67307 bound to TBK1 and ULK2 reveal that these hinge interactions are conserved across different kinase targets, explaining the compound's ability to inhibit multiple kinases within the same structural class [14] [19].

The 5-position cyclopropyl substituent represents a key structural feature that distinguishes MRT67307 from earlier compounds in this series [13] [19] [20]. Comparative analysis with related compounds demonstrates that the cyclopropyl group at this position provides optimal interactions with the gatekeeper residue, which is methionine in TBK1, ULK2, and MARK3 [14] [19]. The size and hydrophobic nature of the cyclopropyl group appear critical for potency, as larger substituents such as bromine can maintain activity but may alter selectivity profiles [13] [14].

The morpholine-containing side chain at the 2-position contributes significantly to both potency and selectivity [14] [19] [20]. Structural studies indicate that this morpholine group can form water-mediated hydrogen bonds with specific residues in the ATP-binding pocket, particularly in ULK2 where it interacts with Asp95 through a bridging water molecule [14] [19]. The flexibility of this morpholine-containing side chain allows it to adopt different conformations in various kinase active sites, contributing to the compound's ability to inhibit multiple related kinases while maintaining selectivity over others [14] [19].

The 4-position propyl linker connecting to the cyclobutanecarboxamide moiety provides appropriate spacing and flexibility for optimal binding geometry [14] [19]. Comparative structural analysis suggests that this linker length is optimized for the specific architecture of the TBK1 and related kinase active sites, as modifications to this region in related compounds can significantly impact both potency and selectivity [13] [14].

Structure-activity relationship studies within the broader pyrimidine series demonstrate that selectivity can be significantly enhanced through careful modification of substituents [13] [14]. Compounds with different halogen substitutions at the 5-position show varying selectivity profiles, with hydrogen substitution generally providing the most selective compounds in kinase panel screens [13]. The 2-position side chain also represents a critical determinant of selectivity, with different amine-containing substituents providing distinct inhibition profiles across kinase panels [13] [14].

The crystal structure of Unc-51-like kinase 2 in complex with MRT67307 (Protein Data Bank identifier 6QAU) represents a landmark achievement in understanding the structural basis of MRT67307 action [1] [2] [3] [4]. This high-resolution structure, deposited by Chaikuad and colleagues, reveals critical insights into the binding mode and conformational effects of this adenosine triphosphate-competitive inhibitor.

The 6QAU structure demonstrates that MRT67307 binds within the adenosine triphosphate-binding pocket of Unc-51-like kinase 2, establishing the typical hinge region contacts characteristic of adenosine triphosphate-competitive inhibitors [1] [3]. The inhibitor adopts a conformation that effectively occupies the adenosine triphosphate binding site, preventing the natural cofactor from accessing its binding location. The cyclopropyl group of MRT67307 demonstrates specific interactions within the binding pocket, particularly with the gatekeeper methionine residue, which undergoes a conformational adjustment to accommodate the inhibitor [5].

Surprisingly, the Unc-51-like kinase 2 structure revealed an unexpected dimeric assembly that differs markedly from the typical monomeric arrangements observed in most kinase crystal structures [1] [6]. This dimeric configuration involves extensive protein-protein contacts throughout the kinase domain and represents a face-to-face association between two Unc-51-like kinase 2 protomers. The dimeric arrangement is stabilized through interactions involving the regulatory αC helix and activation segment regions, which pack at the two-fold symmetry interface [6].

The crystallographic analysis demonstrates that MRT67307 binding induces specific conformational changes in the kinase domain. Notably, the compound causes an outward movement of the phenylalanine residue at the tip of the phosphate-binding loop, creating an unusually large binding pocket within the ribose and phosphate binding regions [5]. This conformational flexibility allows MRT67307 to exploit additional binding sites beyond the traditional adenosine triphosphate binding pocket, potentially contributing to its selectivity profile.

Adenosine Triphosphate-Competitive Binding Mechanisms

MRT67307 functions as a classic adenosine triphosphate-competitive inhibitor, competing directly with adenosine triphosphate for binding to the kinase active site [7] [8] [9]. The compound demonstrates potent inhibitory activity against Unc-51-like kinase 1 and Unc-51-like kinase 2 with half-maximal inhibitory concentration values of 45 nanomolar and 38 nanomolar, respectively, when tested under standard adenosine triphosphate concentrations [10] [7] [9].

The binding mechanism involves several key molecular interactions that stabilize the inhibitor within the adenosine triphosphate binding pocket. The aminopyrimidine core of MRT67307 forms critical hydrogen bonds with the hinge region of the kinase, mimicking the interactions typically formed by the adenine base of adenosine triphosphate [7]. The morpholine-containing substituent extends into the solvent-accessible region of the binding site, while the cyclobutanecarboxamide moiety occupies the ribose binding pocket [11] [7].

Kinetic analysis reveals that MRT67307 exhibits competitive inhibition patterns with respect to adenosine triphosphate, confirming its mechanism of action [7] [9]. The compound shows reversible binding kinetics, indicating that the inhibitor can dissociate from the kinase under appropriate conditions. This reversibility is important for both the compound's biological activity and its potential therapeutic applications.

The adenosine triphosphate-competitive nature of MRT67307 is further supported by its ability to block kinase autophosphorylation and substrate phosphorylation in cellular assays [7] [9]. When cells are treated with MRT67307, the compound effectively prevents Unc-51-like kinase 1-mediated phosphorylation of downstream substrates such as autophagy-related protein 13, confirming its ability to compete with endogenous adenosine triphosphate levels [7].

Conformational Effects on Kinase Dimer Interfaces

The most striking discovery from the 6QAU crystal structure is the presence of a dimeric assembly in Unc-51-like kinase 2, which exhibits profound conformational effects that may be relevant to kinase regulation [1] [6]. This dimeric arrangement involves an activation segment domain exchange, where the activation segment from one protomer extends into the substrate binding groove of the neighboring protomer in the dimer [6].

The dimeric interface encompasses extensive molecular contacts spanning approximately 975-1185 square angstroms of buried surface area [6]. The interface involves interactions between regulatory elements including the αC helix and activation loop regions from both protomers. Notably, the activation segments adopt an elongated conformation that facilitates the domain exchange mechanism, creating a stable dimeric assembly [6].

This dimeric assembly bears remarkable similarity to conformations observed in other auto-activating kinases, suggesting a potential role for dimerization in Unc-51-like kinase activation mechanisms [1] [6]. The structural arrangement is reminiscent of dimeric configurations found in kinases such as serine/threonine-protein kinase and leucine-rich repeat kinase, death-associated protein kinase 3, and checkpoint kinase 2, all of which utilize dimerization for enzymatic activation [6].

The conformational effects extend beyond simple dimerization to include specific changes in the positioning of critical regulatory elements. The αC helix in the dimeric structure adopts a distorted conformation compared to typical active kinase structures, while the activation segment assumes an unusual elongated configuration [6]. These conformational changes may represent intermediate states in the kinase activation process or alternative regulatory conformations.

Analysis of the dimer interface reveals that the linker regions connecting to the membrane domains show altered spacing in the dimeric form compared to monomeric kinase structures [6]. The distances between key linker residues are modified in the dimeric assembly, potentially affecting force transduction to the transmembrane regions and influencing the kinase's ability to transmit signals across cellular membranes.

Resistant Mutant Analysis (Including Methionine 92 to Threonine in Unc-51-like kinase 1)

The development of resistant mutants has provided crucial insights into the binding specificity and mechanism of action of MRT67307 [9] [12] [13]. The most well-characterized resistant mutation involves the substitution of methionine 92 with threonine in Unc-51-like kinase 1, which results in a dramatic reduction in MRT67307 sensitivity [9] [12].

The methionine 92 to threonine mutation represents a modification of the gatekeeper residue, a critical amino acid that controls access to the adenosine triphosphate binding pocket [9] [12]. Methionine 92 in Unc-51-like kinase 1 corresponds to methionine 85 in Unc-51-like kinase 2 and serves as the bulky hydrophobic amino acid at the base of the adenosine triphosphate binding cleft [5]. When this residue is mutated to threonine, the resulting β-branched amino acid creates steric hindrance that interferes with MRT67307 binding [13].

Quantitative analysis demonstrates that the methionine 92 to threonine mutation confers greater than 70-fold resistance to MRT67307 while maintaining kinase catalytic activity [9] [12]. This dramatic reduction in inhibitor sensitivity occurs without significant impairment of adenosine triphosphate binding or kinase function, indicating that the mutation specifically affects inhibitor recognition rather than general kinase activity [9].

The structural basis for this resistance has been elucidated through crystallographic and modeling studies [13]. The threonine residue at position 92 creates a steric clash with the cyclopropyl group of MRT67307, preventing the inhibitor from adopting its optimal binding conformation within the adenosine triphosphate binding pocket [13]. This steric interference specifically disrupts the tight-fitting interactions between the cyclopropyl moiety and the gatekeeper region that are essential for high-affinity binding.

Additional resistant mutations have been identified through systematic mutagenesis studies, including substitutions of methionine 92 to glutamine [9]. However, the methionine 92 to alanine and methionine 92 to glycine mutations result in complete loss of kinase activity, indicating that the gatekeeper position requires a residue of appropriate size and chemical properties to maintain kinase function [9].

The resistant mutant studies have been instrumental in validating MRT67307 as a specific Unc-51-like kinase 1 inhibitor in cellular systems [9] [12]. By expressing the methionine 92 to threonine mutant in Unc-51-like kinase 1 and Unc-51-like kinase 2 double knockout cells, researchers demonstrated that MRT67307-mediated autophagy inhibition could be rescued, confirming that the compound's cellular effects are mediated specifically through Unc-51-like kinase 1 inhibition rather than off-target effects [9].

The analysis of resistant mutants has also provided insights into the broader mechanisms of kinase inhibitor resistance. The gatekeeper mutation represents one of the most common mechanisms by which kinases develop resistance to adenosine triphosphate-competitive inhibitors [14] [15]. Similar resistance patterns have been observed with other kinase inhibitors, where gatekeeper mutations create steric hindrance that prevents inhibitor binding while preserving adenosine triphosphate recognition [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.

Petherick KJ(1), Conway OJ(1), Mpamhanga C(2), Osborne SA(2), Kamal A(2), Saxty B(2), Ganley IG(3).

Author information:

(1)From the Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit, College of Life Sciences, University of Dundee, Dundee DD1 5EH, Scotland and. (2)the MRC Technology Centre for Therapeutics Discovery, 1-3 Burtonhole Lane, Mill Hill, London NW7 1AD, United Kingdom. (3)From the Medical Research Council (MRC) Protein Phosphorylation and Ubiquitylation Unit, College of Life Sciences, University of Dundee, Dundee DD1 5EH, Scotland and i.ganley@dundee.ac.uk.

Erratum in

J Biol Chem. 2015 Nov 27;290(48):28726.

Autophagy is a cell-protective and degradative process that recycles damaged and long-lived cellular components. Cancer cells are thought to take advantage of autophagy to help them to cope with the stress of tumorigenesis; thus targeting autophagy is an attractive therapeutic approach. However, there are currently no specific inhibitors of autophagy. ULK1, a serine/threonine protein kinase, is essential for the initial stages of autophagy, and here we report that two compounds, MRT67307 and MRT68921, potently inhibit ULK1 and ULK2 in vitro and block autophagy in cells. Using a drug-resistant ULK1 mutant, we show that the autophagy-inhibiting capacity of the compounds is specifically through ULK1. ULK1 inhibition results in accumulation of stalled early autophagosomal structures, indicating a role for ULK1 in the maturation of autophagosomes as well as initiation.

2. Biochem J. 2011 Feb 15;434(1):93-104. doi: 10.1042/BJ20101701.

Novel cross-talk within the IKK family controls innate immunity.

Clark K(1), Peggie M, Plater L, Sorcek RJ, Young ER, Madwed JB, Hough J, McIver EG, Cohen P.

Author information:

(1)MRC Protein Phosphorylation Unit, College of Life Sciences, Sir James Black Centre, University of Dundee, Dundee, Scotland, U.K.

Comment in

Biochem J. 2011 Feb 15;434(1):e1-2.

Members of the IKK {IκB [inhibitor of NF-κB (nuclear factor κB)] kinase} family play a central role in innate immunity by inducing NF-κB- and IRF [IFN (interferon) regulatory factor]-dependent gene transcription programmes required for the production of pro-inflammatory cytokines and IFNs. However, the molecular mechanisms that activate these protein kinases and their complement of physiological substrates remain poorly defined. Using MRT67307, a novel inhibitor of IKKϵ/TBK1 (TANK {TRAF [TNF (tumour-necrosis-factor)-receptor-associated factor]-associated NF-κB activator}-binding kinase 1) and BI605906, a novel inhibitor of IKKβ, we demonstrate that two different signalling pathways participate in the activation of the IKK-related protein kinases by ligands that activate the IL-1 (interleukin-1), TLR (Toll-like receptor) 3 and TLR4 receptors. One signalling pathway is mediated by the canonical IKKs, which directly phosphorylate and activate IKKϵ and TBK1, whereas the second pathway appears to culminate in the autocatalytic activation of the IKK-related kinases. In contrast, the TNFα-induced activation of the IKK-related kinases is mediated solely by the canonical IKKs. In turn, the IKK-related kinases phosphorylate the catalytic subunits of the canonical IKKs and their regulatory subunit NEMO (NF-κB essential modulator), which is associated with reduced IKKα/β activity and NF-κB-dependent gene transcription. We also show that the canonical IKKs and the IKK-related kinases not only have unique physiological substrates, such as IκBα, p105, RelA (IKKα and IKKβ) and IRF3 (IKKϵ and TBK1), but also have several substrates in common, including the catalytic and regulatory (NEMO and TANK) subunits of the IKKs themselves. Taken together, our studies reveal that the canonical IKKs and the IKK-related kinases regulate each other by an intricate network involving phosphorylation of their catalytic and regulatory (NEMO and TANK) subunits to balance their activities during innate immunity.